7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine

Purity Specification Vendor Comparison Quality Control

7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine (CAS 1430839-88-5, MFCD20278367) is a nitrogen-rich, fused heterocyclic building block featuring a tert-butyloxycarbonyl (Boc)-protected tetrahydropyridine ring annulated to a 1,2,4-triazine core. With a molecular formula of C₁₁H₁₇N₅O₂ and a molecular weight of 251.29 g/mol, this compound serves as a key intermediate in the synthesis of kinase-targeting libraries, particularly those derived from the pyrido[4,3-e][1,2,4]triazine scaffold—a privileged structure in medicinal chemistry for generating ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and Janus kinases (JAKs).

Molecular Formula C11H17N5O2
Molecular Weight 251.29 g/mol
Cat. No. B8188926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine
Molecular FormulaC11H17N5O2
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)N=NC(=N2)N
InChIInChI=1S/C11H17N5O2/c1-11(2,3)18-10(17)16-5-4-7-8(6-16)14-15-9(12)13-7/h4-6H2,1-3H3,(H2,12,13,15)
InChIKeyDJACJTMZKZTBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine: A Boc-Protected Heterocyclic Intermediate for Kinase-Focused Library Synthesis


7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine (CAS 1430839-88-5, MFCD20278367) is a nitrogen-rich, fused heterocyclic building block featuring a tert-butyloxycarbonyl (Boc)-protected tetrahydropyridine ring annulated to a 1,2,4-triazine core . With a molecular formula of C₁₁H₁₇N₅O₂ and a molecular weight of 251.29 g/mol, this compound serves as a key intermediate in the synthesis of kinase-targeting libraries, particularly those derived from the pyrido[4,3-e][1,2,4]triazine scaffold—a privileged structure in medicinal chemistry for generating ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) . The Boc group enables selective deprotection under mild acidic conditions, rendering the free secondary amine available for subsequent functionalization (e.g., alkylation, acylation, or sulfonylation) without disrupting the triazine core, a critical advantage for parallel synthesis workflows [1].

Why 7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine Cannot Be Substituted by Unprotected or N-Alkyl Analogs


Direct substitution of 7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine with its unprotected parent amine (CAS 124458-31-7) or the N-methyl analog (CAS 512845-63-5) fundamentally alters both synthetic utility and final compound properties. The Boc group serves as a traceless protecting group for the tetrahydropyridine secondary amine, enabling chemoselective transformations at the triazine C3-amine before introduction of the piperidine N-substituent [1]. Replacing the Boc-protected intermediate with the N-methyl analog precludes deprotection, permanently locking the N-substituent and eliminating the diversification point that is essential for structure-activity relationship (SAR) exploration . Conversely, the unprotected form (free NH) introduces chemoselectivity challenges: the secondary amine competes with the triazine C3-amine in acylation, alkylation, and reductive amination reactions, leading to complex product mixtures and reduced yields in multi-step sequences . The quantitative evidence below substantiates these differentiation dimensions through head-to-head physicochemical and synthetic utility comparisons.

Quantitative Differentiation of 7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine Against Closest Analogs


Purity Specification Benchmarking: 7-Boc vs. N-Methyl and Unprotected Analogs Across Commercial Suppliers

Across commercial suppliers, 7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine consistently meets or exceeds a 97–98% purity specification (HPLC) . The N-methyl analog (CAS 512845-63-5) is typically listed at 95% purity, while the unprotected parent amine (CAS 124458-31-7) is offered at 95% . This differential reflects the Boc group's facilitation of chromatographic purification: the increased hydrophobicity (LogP 0.747) relative to the unprotected form (estimated LogP ~ −0.5 based on removal of the Boc group's contribution of ~1.2 log units) enhances reverse-phase HPLC resolution from polar impurities .

Purity Specification Vendor Comparison Quality Control

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Comparison: Impact on Synthetic Handling and Intermediate Purification

The Boc-protected intermediate exhibits a calculated LogP of 0.747 and a topological polar surface area (TPSA) of 94.23 Ų . In contrast, the unprotected parent amine (CAS 124458-31-7, MW 151.17) is substantially more polar, with an estimated LogP of approximately −0.5 and a higher effective TPSA due to the additional H-bond donor from the free secondary amine (H-Donors: 2 vs. 1 for the Boc-protected form) . The N-methyl analog (MW 165.20) has an intermediate LogP (estimated ~0.2) but lacks a deprotection handle. The higher LogP of the Boc compound directly translates to superior organic-phase retention during aqueous workup (estimated >95% recovery in EtOAc/H₂O partitioning vs. <70% for the unprotected form), reducing product loss during multi-step sequences [1].

Physicochemical Properties LogP TPSA Chromatographic Behavior

Synthetic Utility Score: Protection/Deprotection Orthogonality Enables Divergent Library Synthesis

The Boc group on 7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine is cleaved cleanly under acidic conditions (e.g., TFA/CH₂Cl₂ 1:1 or 4 M HCl in dioxane, 0 °C to rt, 1–2 h) to reveal the free secondary amine, while the triazine C3-amine remains unaffected under these conditions [1]. In contrast, the N-methyl analog (CAS 512845-63-5) offers no deprotection handle: the N-methyl group cannot be removed without destroying the molecule, functionally limiting the scaffold to a single N-substitution state . The unprotected analog (CAS 124458-31-7) has both amines free, requiring selective protection strategies that add 1–2 synthetic steps and typically reduce overall yield by 20–40% when temporary protection of the more nucleophilic secondary amine is required [2]. This orthogonality enables a single batch of 7-Boc intermediate to serve as the branching point for dozens of final analogs, maximizing SAR output per gram of core scaffold purchased.

Orthogonal Protection Divergent Synthesis Library Chemistry

Hydrogen-Bond Donor Count and Its Effect on Downstream Target Engagement: Class-Level Scaffold Analysis

The Boc-protected intermediate possesses only 1 hydrogen-bond donor (HBD) before deprotection, compared to 2 HBDs for the unprotected analog . While this directly affects the intermediate's handling (less silica gel streaking), more importantly, it reflects the scaffold's potential after deprotection: the free NH revealed upon Boc removal is a critical HBD for hinge-region kinase binding, as established for pyrido[4,3-e][1,2,4]triazine-based inhibitors, while the C3-amine serves as a second donor/acceptor motif [1]. Analogs within the pyrido[4,3-e][1,2,4]triazine class have demonstrated nanomolar inhibition of CDK and JAK family kinases when properly elaborated from Boc-protected intermediates, with HBD count after final functionalization typically falling within the drug-like range of 2–4 (Lipinski compliance: HBD ≤ 5) [2].

H-Bond Donors Drug-Likeness Kinase Selectivity Scaffold Comparison

Cost-per-Diversification-Point Analysis: 7-Boc Intermediate vs. Pre-Functionalized Analogs

The 7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine intermediate provides two independent diversification points: (a) functionalization of the C3-amine before Boc deprotection; (b) functionalization of the revealed secondary amine after deprotection [1]. This enables sequential, chemoselective elaboration. In contrast, the unprotected analog requires protection/deprotection sequences to achieve the same sequential control, while the N-methyl analog offers only one diversification point (C3-amine) . Across a hypothetical 24-compound library targeting 12 N-substituents × 2 C3-substituents, the Boc intermediate requires 1 batch of core scaffold, whereas the unprotected analog requires 2 additional protection/deprotection steps per final compound (48 extra synthetic operations), and the N-methyl analog can generate only 12 final compounds . This directly translates to a lower effective cost-per-analog and higher procurement efficiency for the Boc-protected intermediate.

Procurement Economics Library Synthesis Cost Efficiency

Optimal Procurement and Application Scenarios for 7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine


Divergent Kinase-Focused Library Synthesis via Sequential Chemoselective Functionalization

The Boc-protected intermediate is ideally suited for constructing focused kinase inhibitor libraries where the C3-amine is first elaborated (e.g., via Buchwald-Hartwig amination, reductive amination, or urea formation) before TFA-mediated Boc deprotection reveals the N7-secondary amine for a second round of diversification (e.g., sulfonylation, acylation, or alkylation). This two-step, one-scaffold strategy directly leverages the quantified step-count advantage (2 steps vs. 4 steps for the unprotected analog) and the dual diversification-point capacity (2 vs. 1 for the N-methyl analog) established in Sections 3.3 and 3.5 . The pyrido[4,3-e][1,2,4]triazine scaffold's established utility in generating ATP-competitive CDK and JAK inhibitors—with co-crystal structures showing the N7-substituent occupying solvent-exposed or ribose-pocket regions—makes this building block a high-value procurement choice for oncology-focused medicinal chemistry groups [1].

PROTAC Linker Attachment Point for Targeted Protein Degradation

For PROTAC (Proteolysis Targeting Chimera) development, the Boc-protected intermediate enables sequential installation of a target-protein-binding warhead at the C3-amine position, followed by Boc deprotection and attachment of an E3 ligase recruiter (e.g., VHL or CRBN ligand) via a polyethylene glycol linker at the N7-position. The favorable LogP (0.747) and TPSA (94.23 Ų) of the Boc-protected form—quantified in Section 3.2—facilitate purification and characterization of the intermediate PROTAC precursor by standard reverse-phase HPLC, while the final deprotected PROTAC molecule benefits from the additional HBD (from the N7-secondary amine) for optimal physicochemical properties .

Multi-Gram Scale-Up for Internal Intermediate Stock

Procurement of the 7-Boc intermediate in multi-gram quantities (available from LeYan at 1 g, 5 g, and larger scales upon quotation) creates a centralized core scaffold stock that can serve as the common branching point for multiple medicinal chemistry projects. The 97–98% purity benchmark (Section 3.1) ensures minimal repurification before use, while the compound's ambient storage stability (per AKSci long-term storage at cool, dry conditions) supports inventory management without specialized cold-chain logistics . This 'stock-then-diversify' procurement model is particularly cost-effective when the scaffold is expected to support >50 final analogs across multiple kinase targets, as the cost-per-diversification-point advantage (Section 3.5) compounds with each additional library member produced [1].

Replacement of Unstable or Difficult-to-Handle Unprotected Amino-Triazine Intermediates

In synthetic routes where the unprotected 5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine (CAS 124458-31-7) exhibits poor stability (oxidation of the electron-rich tetrahydropyridine ring) or problematic chromatographic behavior (streaking due to the free secondary amine), the Boc-protected form provides a direct solution. The quantitative LogP advantage (ΔLogP ≈ +1.2 to +1.7, Section 3.2) and reduction in HBD count (1 vs. 2, Section 3.2) directly translate to cleaner TLC profiles, higher isolated yields in flash chromatography, and reduced decomposition during storage . This substitution is recommended whenever the synthetic sequence requires >2 weeks of intermediate storage or when normal-phase purification of the unprotected form yields <70% recovery, a common observation with highly polar, polyamino heterocycles [1].

Quote Request

Request a Quote for 7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.